molecular formula C14H12O2S B2531380 4-[(2-Methylphenyl)sulfanyl]benzoic acid CAS No. 851608-77-0

4-[(2-Methylphenyl)sulfanyl]benzoic acid

Cat. No.: B2531380
CAS No.: 851608-77-0
M. Wt: 244.31
InChI Key: HWUWVADZGZZEPU-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a thioether (sulfanyl) group at the para position of the benzene ring, linked to a 2-methylphenyl substituent. Its molecular formula is C₁₄H₁₂O₂S, with a molecular weight of 244.31 g/mol. The compound’s structure combines the carboxylic acid’s acidity with the hydrophobic and electronic effects of the 2-methylphenylsulfanyl group.

Properties

IUPAC Name

4-(2-methylphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWVADZGZZEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylphenyl)sulfanyl]benzoic acid typically involves the reaction of 2-methylthiophenol with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the bromine-substituted benzene ring of 4-bromobenzoic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Scientific Research Applications

4-[(2-Methylphenyl)sulfanyl]benzoic acid is utilized in various scientific research fields due to its versatile chemical properties :

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
4-[(2-Methylphenyl)sulfanyl]benzoic acid 2-Methylphenylsulfanyl (thioether) at C4 C₁₄H₁₂O₂S 244.31 Hydrophobic methyl group; moderate electron-donating effects via thioether.
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid Chloro (C4), sulfamoyl (C3), 2-methylphenyl C₁₄H₁₂ClNO₄S 325.77 Electron-withdrawing Cl and sulfamoyl groups enhance acidity.
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid Sulfonamide (C4), 4-methylphenyl C₁₄H₁₃NO₄S 291.32 Sulfonamide group increases hydrogen bonding potential.
4-[(Trifluoromethyl)mercapto]benzoic acid Trifluoromethylthio (SCF₃) at C4 C₈H₅F₃O₂S 236.18 Strong electron-withdrawing SCF₃ group lowers pKa significantly.
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid Tetrazole (C4), 2-bromobenzylsulfanyl C₁₅H₁₁BrN₄O₂S 399.29 Tetrazole introduces aromaticity and hydrogen-bonding sites.
Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., Cl, SCF₃, sulfamoyl) increase the acidity of the benzoic acid moiety compared to the methylsulfanyl group in the target compound. For example, the trifluoromethylthio group in likely reduces the pKa by 1–2 units relative to the target.
  • Hydrogen Bonding : Sulfonamide () and tetrazole () groups enhance intermolecular interactions, influencing solubility and crystal packing.

Crystallographic and Packing Behavior

Table 2: Crystal Packing Interactions in Selected Analogues
Compound Dihedral Angles (°) Intermolecular Interactions Reference
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid Tetrazole/benzoyl: 45.97; benzene rings: 73.77 O–H···N, C–H···O H-bonds; C–Br···π; π-π stacking
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid N/A Sulfonamide N–H···O and methoxy O–H···O interactions
  • The target compound’s crystal packing is expected to rely on O–H···O hydrogen bonds from the carboxylic acid and weak C–H···π interactions due to the 2-methylphenyl group.
  • In contrast, tetrazole-containing analogues () form more complex 3D networks via π-π stacking and halogen bonding (C–Br···π), which are absent in the target.

Biological Activity

4-[(2-Methylphenyl)sulfanyl]benzoic acid, with the molecular formula C₁₄H₁₂O₂S, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Weight : 244.31 g/mol
  • Structure : The compound consists of a benzoic acid moiety substituted with a 2-methylphenylsulfanyl group. This unique structure allows for specific interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfanyl group can participate in redox reactions, influencing oxidative stress levels within cells. Additionally, the benzoic acid component may modulate enzyme and receptor activities, potentially leading to various therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against multidrug-resistant strains .

Table 1: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus50
Escherichia coli75
Mycobacterium tuberculosis100

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Case Study: In Vitro Evaluation
In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC₅₀ = 30 µM) after 48 hours of exposure. The compound was shown to activate caspase pathways, leading to apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateSignificant
4-[(4-Methylphenyl)sulfanyl]benzoic acidLowModerate
4-(2-methylphenyl)benzoic acidLowLow

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